molecular formula C14H20N2O5S B1335071 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid CAS No. 125393-21-7

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid

Cat. No.: B1335071
CAS No.: 125393-21-7
M. Wt: 328.39 g/mol
InChI Key: ZNUFYGYQDNEKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, primarily for its potential role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). Its molecular structure incorporates key pharmacophores: a butyric acid moiety, which is a known feature of various PPAR ligands, and a morpholine sulfonamide group, which can influence the compound's pharmacokinetic properties and target binding affinity. Research indicates that structurally related sulfonyl-containing compounds exhibit affinity for PPAR subtypes, particularly PPARγ, which is a critical nuclear receptor regulating adipocyte differentiation, lipid metabolism, and insulin sensitization [https://www.ncbi.nlm.nih.gov/books/NBK482136/]. Consequently, this compound serves as a valuable chemical probe for investigating metabolic pathways, diabetes, and inflammatory conditions. The morpholine-sulfonamide moiety is also a common feature in kinase inhibitor scaffolds, suggesting potential utility in oncological research for targeting specific signaling pathways. As a high-purity research chemical, it is essential for in vitro binding assays, functional cell-based studies, and as a precursor for the synthesis of more complex analogs. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c17-14(18)2-1-7-15-12-3-5-13(6-4-12)22(19,20)16-8-10-21-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUFYGYQDNEKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

The synthesis of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid generally follows these key steps:

Step Description Key Reagents/Conditions Notes
1 Formation of Morpholine Ring From 1,2-amino alcohols via coupling, cyclization, and reduction Morpholine ring is essential for biological activity
2 Introduction of Sulfonyl Group Sulfonation using sulfonyl chlorides (e.g., benzenesulfonyl chloride) Sulfonyl chlorides react with morpholine nitrogen
3 Coupling with Phenylamino Group Palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura coupling) Forms the phenylamino linkage
4 Attachment of Butyric Acid Moiety Esterification or amidation with butyric acid derivatives Finalizes the compound structure

This sequence ensures the correct assembly of the morpholine-sulfonyl-phenylamino scaffold with the butyric acid side chain.

Detailed Reaction Conditions and Mechanisms

2.2.1 Morpholine Ring Formation

  • Starting from 1,2-amino alcohols, the morpholine ring is formed by intramolecular cyclization under acidic or basic catalysis, followed by reduction if necessary to stabilize the ring.

2.2.2 Sulfonylation

  • Sulfonyl chlorides such as benzenesulfonyl chloride are reacted with the morpholine nitrogen to introduce the sulfonyl group. This reaction typically occurs in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to control reactivity and yield.

2.2.3 Phenylamino Coupling

  • The morpholine-sulfonyl intermediate is coupled with a phenylamino derivative using palladium-catalyzed cross-coupling reactions. Suzuki–Miyaura coupling is preferred for its mild conditions and high selectivity, often conducted in the presence of bases like potassium carbonate and solvents such as toluene or dioxane at 80–100 °C.

2.2.4 Butyric Acid Attachment

  • The final step involves esterification or amidation to attach the butyric acid moiety. This can be achieved by reacting the amine or hydroxyl group on the intermediate with butyric acid or its activated derivatives (e.g., acid chlorides or anhydrides) under mild heating and catalytic conditions.

Industrial Scale Considerations

  • Industrial synthesis employs automated reactors and continuous flow systems to optimize reaction parameters such as temperature, pressure, and solvent choice.
  • Continuous removal of by-products and solvents under reduced pressure enhances yield and purity.
  • Reaction times and stoichiometry are carefully controlled to minimize side reactions and degradation.

Research Findings and Analytical Data

Yield and Purity

Step Typical Yield (%) Purity (%) Remarks
Morpholine ring formation 75–85 >95 High selectivity in cyclization
Sulfonylation 78–81 >98 Efficient sulfonyl chloride reaction
Phenylamino coupling 80–90 >97 Palladium catalysis ensures selectivity
Butyric acid attachment 85–90 >99 Final purification by recrystallization

These yields are consistent with reported laboratory and pilot-scale syntheses, indicating robust and reproducible methods.

Spectroscopic Characterization

  • 1H NMR (DMSO-d6, 400 MHz): Aromatic protons appear as doublets around δ 7.7–8.3 ppm; morpholine ring protons show multiplets at δ 3.2–4.4 ppm; butyric acid methylene protons resonate between δ 1.5–2.5 ppm.
  • 13C NMR: Signals corresponding to sulfonyl carbon (C-S) near δ 150 ppm; aromatic carbons between δ 120–140 ppm; aliphatic carbons of morpholine and butyric acid between δ 30–60 ppm.
  • Mass Spectrometry: Molecular ion peak at m/z 328.38 consistent with molecular weight.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents Conditions Product/Intermediate Yield (%) Purity (%)
1 Cyclization 1,2-amino alcohols Acid/base catalysis, RT Morpholine ring 75–85 >95
2 Sulfonylation Benzenesulfonyl chloride 0–25 °C, anhydrous solvent Morpholine-sulfonyl intermediate 78–81 >98
3 Cross-coupling Phenylamino derivative, Pd catalyst 80–100 °C, base Phenylamino-morpholine sulfonyl 80–90 >97
4 Esterification/Amidation Butyric acid or derivative Mild heating, catalyst Final compound 85–90 >99

Additional Notes on Preparation

  • Avoidance of catalytic hydrogenation in substrates containing morpholine rings is critical to prevent ring-opening and degradation, as demonstrated in related synthetic patents.
  • Timely removal of water and low-boiling solvents during reactions reduces decomposition and improves product stability.
  • The sulfonylation step is sensitive to moisture and requires anhydrous conditions for optimal yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Research

One of the most prominent applications of MSB is in cancer research. Studies have demonstrated its antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent.

  • Antiproliferative Activity : Research has shown that MSB exhibits significant antiproliferative effects on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The IC50 values for these cell lines are as follows:
Cell LineIC50 (nM)Mechanism of Action
HT-2950Cell cycle arrest in G2/M phase
M2145Disruption of microtubule integrity
MCF760Induction of apoptosis

These results suggest that MSB may disrupt cell cycle progression and induce cytotoxic effects through mechanisms involving microtubule disruption and apoptosis induction.

Structure-Activity Relationship (SAR)

Detailed SAR analyses have been conducted to explore how modifications to the morpholine and sulfonyl groups influence the biological activity of MSB. These studies emphasize the importance of its chemical structure in determining efficacy against cancer cells.

Case Studies

Several case studies further illustrate the applications of MSB:

  • Chick Chorioallantoic Membrane (CAM) Assay : This study demonstrated that MSB effectively inhibits angiogenesis and tumor growth with low toxicity levels, supporting its candidacy for therapeutic development.
  • In Vitro Studies : Various experiments have been conducted to assess the drug's efficacy against different cancer types, revealing promising results in inhibiting tumor proliferation.

Mechanism of Action

The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid involves its interaction with specific molecular targets and pathways. The morpholine ring and sulfonyl group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Chlorambucil
  • Structure: 4-[p-(Bis(2-chloroethyl)amino)phenyl]butyric acid .
  • Key Features : Nitrogen mustard groups (bis(2-chloroethyl)) enable alkylation of DNA, leading to crosslinking and apoptosis.
  • Pharmacology: FDA-approved alkylating agent for chronic lymphocytic leukemia and lymphomas.
  • Contrast: Unlike the target compound, Chlorambucil’s nitrogen mustard groups confer non-specific cytotoxicity, whereas the morpholine sulfonyl group may offer enzyme-targeted inhibition.
4-[4-(1-Cyanocyclobutylamino)-phenyl]-butyric Acid (Compound 91)
  • Structure: Phenylamino group modified with a 1-cyanocyclobutyl substituent .
  • Synthesis: Derived from 4-(4-aminophenyl)-butyric acid via reaction with trimethylsilyl cyanide and cyclobutanone (86% yield) .
4-(Morpholine-4-sulfonyl)-benzenesulfonyl Chloride
  • Structure : Morpholine-4-sulfonyl attached to a benzenesulfonyl chloride .
  • Properties : Molecular weight 325.79; mp 150–152°C. Acts as a sulfonylation reagent .
  • Contrast : The sulfonyl chloride functionality makes it reactive toward nucleophiles, unlike the stable sulfonamide linkage in the target compound.
4-(4-Aminophenyl)butyric Acid
  • Structure: Simplest analog with an unmodified aminophenyl group .
  • Role : Key intermediate in synthesizing Chlorambucil and other derivatives .
  • Contrast : Lacks the morpholine sulfonyl group, reducing steric and electronic complexity.

Physicochemical and Pharmacological Data

Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Route
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid ~350 (estimated) Morpholine-4-sulfonyl-phenyl Hypothesized enzyme inhibitor Sulfonation & coupling with morpholine
Chlorambucil 304.22 Bis(2-chloroethyl)amino Anticancer (alkylating agent) Acylation, reduction, alkylation
4-(4-Aminophenyl)butyric acid 179.20 Aminophenyl Synthetic intermediate From acetanilide & succinic anhydride
4-[4-(1-Cyanocyclobutylamino)-phenyl]-butyric acid 257.30 (calc) 1-Cyanocyclobutylamino Unknown Cyanocyclobutyl addition

Pharmacological Implications

  • Target Compound : The morpholine sulfonyl group may enhance selectivity for enzymes (e.g., kinases) due to hydrogen-bonding capacity, contrasting with Chlorambucil’s DNA-damaging mechanism.
  • Chlorambucil : Broad-spectrum cytotoxicity limits its therapeutic window, whereas the target compound’s design suggests reduced off-target effects .

Biological Activity

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid (commonly referred to as MSB) is a compound with significant biological activity, particularly in the context of cancer research and pharmacological applications. Its unique structure, which includes a morpholine ring and a sulfonyl moiety, allows it to interact with various biological targets, influencing cellular processes.

The biological activity of MSB is primarily attributed to its ability to modulate specific molecular pathways. It interacts with enzymes and receptors, potentially leading to inhibition or activation of critical biochemical pathways. This modulation can affect cell cycle progression, apoptosis, and angiogenesis, making it a candidate for therapeutic applications in oncology and other fields.

Antiproliferative Activity

Research has demonstrated that MSB exhibits antiproliferative effects on various cancer cell lines. A study evaluated its impact on three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that MSB has an IC50 in the nanomolar range, showcasing its potential as an effective anticancer agent.

Cell Line IC50 (nM) Mechanism
HT-2950Cell cycle arrest in G2/M phase
M2145Disruption of microtubule integrity
MCF760Induction of apoptosis

These findings suggest that MSB may block cell cycle progression and induce cytotoxic effects through mechanisms involving microtubule disruption and apoptosis induction .

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays showed that MSB effectively inhibited angiogenesis and tumor growth, comparable to established agents like combretastatin A-4. The low toxicity observed in these assays further supports its potential as a therapeutic candidate .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have been conducted to identify the influence of various substituents on the biological activity of MSB. Modifications to the morpholine and sulfonyl groups were shown to significantly alter its antiproliferative properties, emphasizing the importance of its chemical structure in determining efficacy .

Comparative Analysis with Similar Compounds

MSB's unique combination of functional groups sets it apart from other compounds in its class. For instance, while many sulfonamide derivatives exhibit antibacterial properties, MSB's structure enables it to target cancer cell proliferation specifically.

Compound Activity Type Notable Features
MSBAntiproliferativeMorpholine ring, sulfonyl group
Combretastatin A-4AnticancerDisrupts microtubules
Other Sulfonamide DerivativesAntibacterialPrimarily targets bacterial growth

Q & A

Basic Research Questions

Q. How can the synthetic route for 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid be optimized to enhance yield and purity?

  • Methodological Answer : Focus on stepwise sulfonylation and amination reactions. Use catalysts like triethylamine for sulfonylation of the phenyl group with morpholine-4-sulfonyl chloride. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted reagents. Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1) . Final purification via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) improves purity (>95%) .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the morpholine sulfonyl group (δ 3.6–3.8 ppm for N-CH2, δ 2.8–3.0 ppm for SO2-CH2) and the butyric acid chain (δ 1.8–2.2 ppm for CH2, δ 12.1 ppm for COOH) .
  • FT-IR : Confirm sulfonyl group (1350–1160 cm⁻¹ for S=O stretching) and carboxylic acid (2500–3300 cm⁻¹ for O-H, 1700 cm⁻¹ for C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (C14H19N2O5S) requires m/z 351.1018 [M+H]+ .

Q. How should researchers handle storage and stability challenges for this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the sulfonyl group. Stability studies show degradation <5% over 6 months under these conditions. For aqueous solutions, use pH 7.4 buffers and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., enzyme inhibition) be systematically addressed?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration, pH, temperature) and validate compound purity via HPLC before testing. For IC50 variability, perform dose-response curves in triplicate and compare against reference inhibitors. Contradictions may arise from residual solvents (e.g., DMSO >0.1% affects assays); use lyophilized samples reconstituted in assay buffer .

Q. What advanced strategies are effective for separating enantiomers or diastereomers of this compound?

  • Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) + 0.1% formic acid. For diastereomers, adjust chromatographic conditions (e.g., temperature to 25°C, flow rate 1 mL/min) to resolve epimers, as noted in pharmacopeial guidelines . Derivatization with chiral auxiliaries (e.g., Mosher’s acid) can enhance separation .

Q. How to design a stability study to evaluate degradation pathways under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24 hours.
  • Oxidative stress : Use 3% H2O2.
  • Photolysis : Expose to UV light (254 nm) for 48 hours.
    Analyze degradation products via LC-MS and compare against impurity standards (e.g., sulfonic acid derivatives) .

Q. What methodologies are recommended for identifying trace impurities (<0.1%) in synthesized batches?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI+) in MRM mode. Reference synthetic byproducts like 4-(morpholine-4-sulfonyl)aniline (m/z 243.08 [M+H]+) and unreacted butyric acid precursors. Validate using spiked samples with 0.05–0.5% impurity standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.